1-Acetyl-2-pyrrolidinecarboxamide
Overview
Description
1-Acetyl-2-pyrrolidinecarboxamide is a small organic molecule with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. This compound has garnered significant attention due to its unique chemical and biological properties, making it a valuable intermediate in the synthesis of various therapeutic agents, including levosupiride.
Biochemical Analysis
Biochemical Properties
1-Acetyl-2-pyrrolidinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. The compound acts as an inhibitor of acetyl-CoA carboxylase, thereby affecting the synthesis of fatty acids. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cells by affecting the expression of genes involved in cell cycle regulation. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to acetyl-CoA carboxylase, inhibiting its activity and thereby reducing the synthesis of fatty acids. This inhibition leads to changes in cellular metabolism and affects various metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and other cofactors, influencing the synthesis and degradation of fatty acids. The compound can also affect metabolic flux and alter the levels of various metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
Preparation Methods
The synthesis of 1-Acetyl-2-pyrrolidinecarboxamide can be achieved through two primary methods :
Racemate Splitting Method: This method involves obtaining the amine racemate and then splitting it in the final step to obtain the desired compound.
Stereospecific Synthesis: This method starts with a starting material that has the (S)-stereoconfiguration and synthesizes the compound through stereospecific methods.
Both methods have their advantages and challenges. The racemate splitting method can result in the loss of a significant amount of starting material and requires expensive reagents. On the other hand, the stereospecific synthesis method is more efficient but requires precise control of reaction conditions.
Chemical Reactions Analysis
1-Acetyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Acetyl-2-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including therapeutic agents like levosupiride.
Biology: It is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: It is used in the development of drugs for the treatment of depression and other central nervous system disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as an intermediate in the synthesis of levosupiride, which is a central nervous system agonist used for the treatment of depression. The compound’s effects are mediated through its interaction with neurotransmitter receptors and other molecular targets in the brain.
Comparison with Similar Compounds
1-Acetyl-2-pyrrolidinecarboxamide can be compared with other similar compounds, such as:
1-Acetyl-2-carboxypiperidine: This compound has a similar structure but differs in its chemical properties and biological activities.
N-acylpyrrolidines: These compounds share a similar core structure but have different functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure and its role as an intermediate in the synthesis of therapeutic agents like levosupiride.
Properties
IUPAC Name |
1-acetylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310818 | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30130-35-9 | |
Record name | 30130-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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